![molecular formula C21H15ClN2O4 B2371935 5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005122-15-5](/img/structure/B2371935.png)
5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H15ClN2O4 and its molecular weight is 394.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the specified chemical have been synthesized using various methods, including microwave-assisted synthesis, highlighting their potential for efficient and environmentally friendly production processes. For example, a novel series of pyrazoline derivatives exhibited significant anti-inflammatory and antibacterial activities (Ravula et al., 2016)[https://consensus.app/papers/microwave-assisted-synthesis-biological-evaluation-ravula/ce6e09a59f9e53ddab1920f1dd0bac0e/?utm_source=chatgpt]. Such methods and activities suggest the potential for the chemical to be synthesized in an eco-friendly manner and to possess similar biological properties.
Molecular Docking and ADMET Studies
Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are pivotal in the development of new drugs. They provide insights into the compound's behavior in biological systems and its interaction with specific proteins or enzymes. For instance, chalcone derivatives have been synthesized and evaluated for their antioxidant activities, supported by ADMET and QSAR studies, indicating the chemical's promise as a potent antioxidant agent (Prabakaran et al., 2021)[https://consensus.app/papers/synthesis-admet-qsar-modeling-studies-novel-chalcone-prabakaran/e50ef1f700ce5a86a7342c6c4dc89297/?utm_source=chatgpt]. This approach could be applicable to exploring the potential therapeutic uses of the compound , by understanding its interaction with biological targets and predicting its pharmacokinetic properties.
Potential for Polymer Synthesis
Research on related compounds has also shown potential applications in materials science, such as the synthesis of donor–acceptor copolymers for organic field effect transistors and polymer solar cells. These applications benefit from the compound's thermal stability, optical, and electrochemical properties (Yuan et al., 2012)[https://consensus.app/papers/design-benzodithiophenediketopyrrolopyrrole-based-yuan/49ce116071f756f19485723af3b9aabd/?utm_source=chatgpt]. The underlying chemistry of the specified compound might offer similar properties, making it a candidate for developing advanced materials with specific electronic or photovoltaic functionalities.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-27-16)24(28-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJYOAQDAVHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
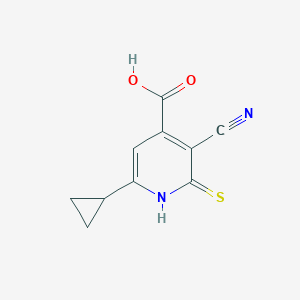
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
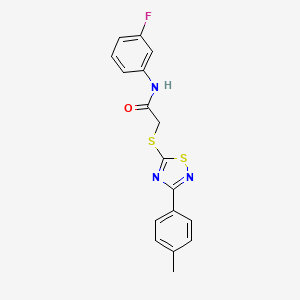
![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
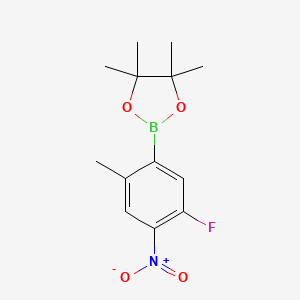
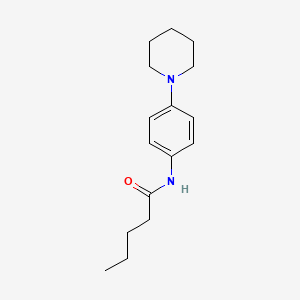

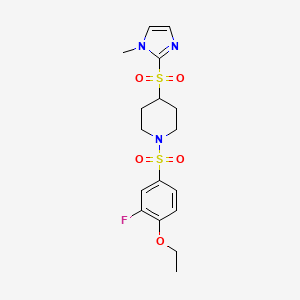

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
